molecular formula C3H3N3S2 B7950441 1,2,4-triazine-3,5-dithiol

1,2,4-triazine-3,5-dithiol

Cat. No.: B7950441
M. Wt: 145.21 g/mol
InChI Key: IIYCDUJGGHBHAQ-UHFFFAOYSA-N
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Description

The compound with the identifier “1,2,4-triazine-3,5-dithiol” is known as 2,4,6-tribromoaniline. It is a brominated derivative of aniline with the chemical formula C₆H₄Br₃N. This compound is used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and fire-extinguishing agents .

Preparation Methods

2,4,6-tribromoaniline can be synthesized by treating aniline with bromine water in a solution of acetic acid or dilute hydrochloric acid. This reaction results in the formation of a white precipitate, which is the desired product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete bromination of the aniline.

Chemical Reactions Analysis

2,4,6-tribromoaniline undergoes several types of chemical reactions:

Scientific Research Applications

2,4,6-tribromoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-tribromoaniline is primarily related to its chemical reactivity. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

2,4,6-tribromoaniline can be compared with other brominated anilines and similar compounds:

2,4,6-tribromoaniline is unique due to its specific structure and the presence of three bromine atoms, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2,4-triazine-3,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3S2/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCDUJGGHBHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=C(N=N1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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